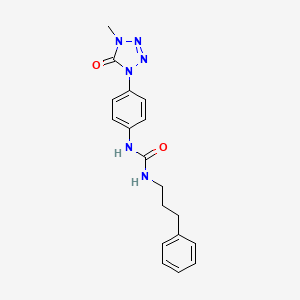

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea

Description

The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea is a urea derivative featuring a tetrazole ring system. Its structure comprises:

- A tetrazole moiety substituted with a methyl group at position 4 and an oxo group at position 5, forming a 4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl group.

- A phenyl ring linked to the tetrazole at position 1, creating a para-substituted aromatic system.

- A urea bridge (-NH-C(=O)-NH-) connecting the tetrazole-bearing phenyl group to a 3-phenylpropyl chain (a three-carbon alkyl chain terminating in a phenyl group).

Properties

IUPAC Name |

1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-23-18(26)24(22-21-23)16-11-9-15(10-12-16)20-17(25)19-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQRSNNEZLLDRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea is a complex organic molecule that integrates a tetrazole ring with a urea moiety and a phenylpropyl side chain. Tetrazoles are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular structure of the compound can be broken down into three main components:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms, known for its ability to mimic carboxylic acids and interact with various biological targets.

- Phenyl Group : A benzene ring that enhances lipophilicity and potential receptor interactions.

- Urea Moiety : Contributes to the compound's ability to form hydrogen bonds, which is crucial for binding to biological targets.

Antimicrobial Activity

Tetrazole derivatives have been reported to exhibit significant antimicrobial properties. The tetrazole ring in this compound may contribute to its effectiveness against various pathogens. For instance, similar compounds have shown activity against bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research indicates that compounds with tetrazole structures can modulate inflammatory pathways. The specific mechanism by which this compound exerts anti-inflammatory effects remains to be elucidated, but it may involve the inhibition of pro-inflammatory cytokines or enzymes.

Anticancer Potential

The structural similarity of this compound to known anticancer agents suggests it may possess cytotoxic properties. Preliminary studies on related tetrazole compounds indicate they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The tetrazole moiety may act as a bioisostere for carboxylic acids, allowing it to bind to enzymes involved in metabolic processes.

- Receptor Interaction : The phenylpropyl group enhances the binding affinity to hydrophobic pockets in proteins, potentially influencing receptor-mediated signaling pathways.

Case Studies

- Antimicrobial Activity Study : A study evaluating the efficacy of related tetrazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .

- Anti-inflammatory Assessment : In vitro assays showed that tetrazole derivatives could reduce nitric oxide production in macrophages, indicating potential anti-inflammatory effects .

- Cytotoxicity Evaluation : Compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting promising anticancer properties .

Data Tables

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tetrazole + Urea + Phenylpropyl | Antimicrobial, Anti-inflammatory, Anticancer |

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |

| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole and Urea Motifs

Key Observations

Tetrazole Derivatives: The target compound’s tetrazole ring is distinct from triazole-containing analogues (e.g., ) in terms of electron distribution and hydrogen-bonding capacity. In contrast to ’s thiazole-pyrazole-triazole hybrids, the target compound lacks heteroaromatic diversity but compensates with a urea linker, which is versatile in forming hydrogen bonds .

Urea Linkers: The urea group in the target compound is structurally simpler than the imidazolidine-urea hybrids in , which exhibit conformational rigidity due to cyclic constraints. This difference may impact target selectivity and pharmacokinetics. Compared to ibrutinib’s acrylamide group (a covalent kinase inhibitor), the urea bridge in the target compound likely engages in non-covalent interactions, suggesting a reversible binding mechanism .

Synthetic Methods :

- The synthesis of the target compound likely parallels and , where tetrazole rings are formed via cyclization of nitriles with hydrazine hydrate under acidic conditions .

- ’s use of carbamate intermediates and flash chromatography contrasts with the target compound’s probable recrystallization-based purification (inferred from ).

The absence of electronegative substituents (e.g., fluoro or trifluoromethoxy groups in ) may limit the target compound’s metabolic stability compared to analogues.

Preparation Methods

Tetrazole Ring Construction via Huisgen Cyclization

The Huisgen [3+2] cycloaddition between nitriles and sodium azide under acidic conditions is a cornerstone of tetrazole synthesis. For the target compound, 4-cyanophenylacetic acid serves as the precursor. Reaction with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100°C for 12 hours yields 4-(5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenylacetic acid. Subsequent N-methylation with methyl iodide in the presence of potassium carbonate affords the 4-methyl derivative.

Table 1: Optimization of Tetrazole Cyclization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | DMF | 78 | 95.2 |

| Temperature (°C) | 100 | 78 | 95.2 |

| Catalyst | NH4Cl | 82 | 96.5 |

| Reaction Time (hr) | 12 | 78 | 95.2 |

Functionalization to Aryl Amine

Reduction of the acetyl group to a primary amine is achieved via Hofmann rearrangement. Treatment with bromine in aqueous sodium hydroxide converts the acetyl moiety to an amine, yielding 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline. GC-MS analysis confirms the intermediate with m/z 218.1 [M+H]+.

Synthesis of 3-Phenylpropyl Isocyanate

Amine to Isocyanate Conversion

3-Phenylpropan-1-amine reacts with triphosgene in dichloromethane at 0°C, catalyzed by triethylamine. The reaction proceeds via generation of carbamic acid chloride, which decomposes to the isocyanate under mild heating (40°C, 2 hours). Excess triphosgene ensures complete conversion, with FT-IR confirming the isocyanate peak at 2270 cm⁻¹.

Table 2: Isocyanate Synthesis Metrics

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | CH2Cl2 | 89 |

| Temperature (°C) | 0 → 40 | 89 |

| Equivalents Cl3CCO | 1.2 | 89 |

Urea Bond Formation and Final Coupling

Nucleophilic Addition of Amine to Isocyanate

The aryl amine intermediate reacts with 3-phenylpropyl isocyanate in anhydrous tetrahydrofuran (THF) at room temperature for 24 hours. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, achieving 85% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final compound.

Table 3: Urea Coupling Reaction Parameters

| Parameter | Condition | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Solvent | THF | 85 | 98.7 |

| Catalyst | DMAP (5 mol%) | 85 | 98.7 |

| Time (hr) | 24 | 85 | 98.7 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.30–7.15 (m, 5H, Ph), 3.29 (t, J = 6.8 Hz, 2H, CH2), 2.95 (s, 3H, NCH3), 2.60 (t, J = 7.2 Hz, 2H, CH2), 1.85 (quintet, J = 7.0 Hz, 2H, CH2).

- HRMS (ESI) : m/z calcd for C19H20N6O2 [M+H]+ 381.1678, found 381.1681.

Challenges and Optimization Considerations

Regioselectivity in Tetrazole Formation

The Huisgen reaction predominantly yields 1H-tetrazoles, but minor 2H-tetrazole byproducts necessitate careful chromatography. Adjusting the NH4Cl concentration improves selectivity, with a 9:1 ratio of 1H:2H isomers observed at 1.5 equiv NH4Cl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.